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Streptonicozid

Cat. No.: B1241346
M. Wt: 700.7 g/mol
InChI Key: JCBKYEIGGFKWPQ-IOIBFPCHSA-N
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Description

Historical Trajectory and Research Significance within Antitubercular Agents

The development of Streptonicozid is documented in a 1953 publication by Pennington and his colleagues in the Journal of the American Chemical Society. nih.gov This research emerged during a critical period in the fight against tuberculosis, following the discovery of streptomycin (B1217042) in 1943 and isoniazid (B1672263) in 1952, which were revolutionary in treating the disease. frontiersin.org The rationale behind synthesizing this compound was likely to create a hybrid drug that combined the mechanisms of action of its parent compounds, potentially leading to a more potent or broader-spectrum antitubercular agent. frontiersin.org

The compound was prepared by the condensation of streptomycin salts with isonicotinic acid hydrazide (isoniazid) in methanol. nih.gov Marketed under trade names such as Strazide and Streptohydrazid, this compound was investigated for its therapeutic potential. nih.gov However, its prominence in the medical field appears to have waned over time, as indicated by the fact that its official monograph has been retired, meaning it is no longer subject to revision or update by regulatory bodies. drugfuture.com

Chemical Classification and Structural Relationships within Hydrazone Derivatives

From a chemical standpoint, this compound is classified as a hydrazone derivative. nih.gov Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=N-NH₂. They are typically formed by the reaction of a ketone or aldehyde with hydrazine (B178648). biorxiv.org In the case of this compound, the hydrazone linkage is formed between the aldehyde group of streptomycin and the hydrazide group of isoniazid. nih.gov

This covalent linkage creates a large, complex molecule that incorporates the structural features of both an aminoglycoside antibiotic (streptomycin) and a nicotinamide (B372718) derivative (isoniazid). The resulting compound's properties, including its solubility and stability, are distinct from its parent molecules. For instance, this compound is freely soluble in water, where it can dissociate. nih.gov

The chemical identity of this compound can be represented in various forms, including the free base and the sulfate (B86663) salt, which have different molecular weights and formulas.

Table 1: Chemical Identification of this compound

Identifier Value
CAS Number (Sulfate Salt) 5667-71-0 nih.gov
CAS Number (Free Base) 4480-58-4 archive.org
Molecular Formula (Sulfate Salt) C₅₄H₉₄N₂₀O₃₆S₃ nih.gov
Molecular Formula (Free Base) C₂₇H₄₄N₁₀O₁₂ nih.gov
Molecular Weight (Sulfate Salt) 1695.63 g/mol nih.gov
Molecular Weight (Free Base) 700.71 g/mol archive.org

| Synonyms | Streptoniazid, Streptotubazid, Streptohydrazid, Strazide archive.org |

Contemporary Research Relevance and Unaddressed Scientific Questions

In contemporary biomedical research, this compound itself is not a significant focus of investigation. The retirement of its monograph suggests a decline in its clinical use and research interest. drugfuture.com There is a lack of recent studies specifically evaluating this compound's efficacy or exploring new applications.

However, the broader class of hydrazone derivatives continues to be an active area of research in the development of new antitubercular agents. nih.govtargetmol.comnih.govstudylib.net Scientists are exploring how modifications to the hydrazone structure can lead to compounds with improved activity against drug-resistant strains of Mycobacterium tuberculosis. nih.govstudylib.net

The presumed mechanism of action of this compound is a combination of the actions of its parent compounds. Streptomycin inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. nih.gov Isoniazid, after activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. mdpi.com A key unaddressed question is whether the combined molecule, this compound, has a synergistic effect or a unique mechanism of action distinct from its components. Further research could also explore the reasons for its decline in use, which may be related to factors such as its pharmacokinetic properties, the development of resistance, or the emergence of more effective combination therapies.

While this compound may be considered a historical antibiotic, its story provides valuable insights into the strategies of drug design and the evolution of tuberculosis treatment. The ongoing research into hydrazone derivatives demonstrates that the fundamental chemical principles embodied by this compound still hold relevance in the modern search for novel therapeutics.

Table 2: Compound Names Mentioned in the Article

Compound Name
Amikacin
Bedaquiline
Ciprofloxacin
Delamanid
Ethambutol
Eugenol
Isoniazid
Kanamycin
Linezolid
Moxifloxacin
Pyrazinamide
Rifampicin
Streptomycin
This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44N10O12 B1241346 Streptonicozid

Properties

Molecular Formula

C27H44N10O12

Molecular Weight

700.7 g/mol

IUPAC Name

N-[(E)-[5-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C27H44N10O12/c1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43/h3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36)/b34-8+

InChI Key

JCBKYEIGGFKWPQ-IOIBFPCHSA-N

Isomeric SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(/C=N/NC(=O)C4=CC=NC=C4)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O

Synonyms

streptomycinylidenisonicotinhydrazide
streptoniazide
streptonicozid

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Streptonicozid and Analogues

Established Synthetic Pathways for the Streptonicozid Core Structure

The foundational structure of this compound is derived from the condensation reaction between two well-known antimicrobial agents: streptomycin (B1217042) and isoniazid (B1672263). wikipedia.orgontosight.ai Streptomycin, an aminoglycoside antibiotic, possesses a reactive aldehyde group in its streptose (B1236354) moiety. wikipedia.org Isoniazid, or isonicotinic acid hydrazide, is a primary drug used in the treatment of tuberculosis and features a nucleophilic hydrazide group. semanticscholar.org

The established synthetic pathway involves the reaction of the aldehyde functionality of streptomycin with the terminal amine of the hydrazide group of isoniazid to form a stable isonicotinoyl hydrazone linkage. ontosight.ai This reaction is a classic example of Schiff base formation. The resulting molecule, this compound, therefore, combines the structural features of both parent compounds. medkoo.com The full chemical name of this compound is 1,1'-((1R,2R,3S,4R,5R,6S)-4-(((2R,3R,4R,5S)-3-(((2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-4-hydroxy-4-((2-isonicotinoylhydrazineylidene)methyl)-5-methyltetrahydrofuran-2-yl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine. medkoo.com

The synthesis was first reported by Pennington et al. in 1953 in the Journal of the American Chemical Society. google.com While the original detailed experimental conditions are found in this publication, the general principle of hydrazone formation from an aldehyde and a hydrazide remains the cornerstone of this compound's synthesis.

Novel Synthetic Routes for this compound Derivatives

The core structure of this compound has served as a scaffold for the development of numerous derivatives. Researchers have explored modifications of the hydrazide, isoxazole (B147169), and other functionalities to modulate the compound's biological and physicochemical properties.

Design and Synthesis of Hydrazide Analogues

The hydrazide-hydrazone moiety is a key pharmacophore in many bioactive compounds, exhibiting a wide range of biological activities. semanticscholar.org Consequently, the synthesis of novel hydrazide analogues has been a significant area of research. These syntheses often involve the condensation of various substituted hydrazides with different aldehydes or ketones. google.com

One common approach involves the reaction of a carboxylic acid hydrazide with an appropriate aldehyde to yield the desired hydrazone. nih.gov For instance, new hybrid compounds containing both a 2-phenoxyphenyl structure and a hydrazone moiety have been synthesized with the aim of developing new analgesic agents. google.com The general synthetic route for these analogues is outlined below:

Reactant 1Reactant 2Product
Substituted Carboxylic Acid HydrazideAromatic/Heterocyclic AldehydeSubstituted Hydrazone

The synthesis of a series of phenol (B47542) and heteroaryl isonicotinoylhydrazones has been achieved through mechanochemistry, offering a solvent-free and efficient alternative to traditional solution-phase synthesis. mdpi.com

Isoxazole-4-carbohydrazide (B1627501) Derivative Synthesis Research

Given the structural similarity of the isoxazole ring to other five-membered heterocyclic rings found in active antitubercular agents, research has been conducted into the synthesis of isoxazole-4-carbohydrazide derivatives as analogues of isoniazid and, by extension, this compound. bibliotekanauki.pl

In one study, a set of 5-amino-3-methyl-isoxazole-4-carbohydrazide derivatives were synthesized. bibliotekanauki.pl The synthesis began with the condensation of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide with various aromatic aldehydes to form N'-substituted hydrazides. These intermediates were then cyclized using orthoesters to yield 5-amino-3-methylisoxazole[5,4-d]pyrimidin-4-one derivatives. bibliotekanauki.pl

A new series of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were synthesized by reacting 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide with relevant carbonyl compounds. wikipedia.orggoogle.com Furthermore, indole-isoxazole carbohydrazides have been designed and synthesized as potential multi-target agents. nih.gov

Exploration of Diphosphonate and Amide Derivatives

The development of diphosphonate derivatives of therapeutic agents has been explored as a strategy to target bone tissue. A patent describes the chemical combination of a diphosphonate compound with various therapeutic agents, including this compound. google.com These derivatives are designed to concentrate on the surfaces of salt crystals like hydroxyapatite, a major component of bone. google.com

The general method for preparing these derivatives involves reacting a compound containing a reactive group, such as a primary or secondary amino group or a halogen, with a pharmaceutically active compound that has a functional group capable of reacting with it. google.com Tetraalkyl esters of gem-diphosphonic acids can be prepared by reacting a carboxylic acid chloride with a trialkylphosphite, followed by reaction with a dialkylphosphite and subsequent hydrolysis. google.com

Amide derivatives have also been explored. For example, the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides has been reported, starting from 4-(trifluoromethyl)benzohydrazide. googleapis.com

Strategies for Conjugation and Prodrug Development

Prodrug strategies are employed to improve the physicochemical and pharmacokinetic properties of drugs. guidechem.com For this compound, conjugation to other molecules to form prodrugs has been investigated as a means to enhance its therapeutic potential. googleapis.com

One approach involves the use of bio-cleavable linkers to attach the drug to a carrier molecule. These linkers are designed to be stable in the systemic circulation but are cleaved at the target site to release the active drug. Lipidic prodrugs, where the drug is covalently bound to a lipid moiety, have also been prepared to take advantage of lipid metabolic pathways for targeted delivery.

Antibody-drug conjugates (ADCs) represent a more recent and highly targeted approach. In this strategy, a potent drug is linked to a monoclonal antibody that specifically recognizes an antigen on the surface of target cells, such as cancer cells. While specific ADC examples with this compound are not detailed, the general principle of conjugating cytotoxic agents to antibodies is a well-established field.

Stereochemical Control and Regioselectivity in this compound Derivatization

The derivatization of a complex molecule like this compound, which contains multiple stereocenters and reactive sites, necessitates careful consideration of stereochemical control and regioselectivity. wikipedia.org

Stereochemical control refers to the ability to control the three-dimensional arrangement of atoms in a molecule during a chemical reaction. For a molecule with numerous chiral centers like the streptomycin core of this compound, any modification must proceed with a high degree of stereoselectivity to preserve the desired biological activity. Substrate stereochemical control, where the existing stereochemistry of the molecule influences the outcome of a reaction at another site, is a key principle. For instance, in the reduction of a ketone, the approach of the hydride reagent can be directed by nearby bulky substituents, leading to the preferential formation of one diastereomer.

Regioselectivity is the preferential reaction at one of two or more possible reactive sites. In the context of this compound derivatization, this is crucial when modifying a specific functional group among many. For example, selective acylation of one of the many hydroxyl groups would require the use of protecting groups or specific reagents that favor reaction at a particular site due to electronic or steric factors. The regioselective halogenation of complex natural products has been achieved using enzymes like FAD-dependent halogenases, which can override standard chemical reactivity rules. nih.gov

While specific studies detailing the stereochemical and regioselective derivatization of this compound are not abundant in the public domain, the principles of asymmetric synthesis, use of chiral auxiliaries, and enzymatic transformations are all applicable strategies that would be employed in the rational design and synthesis of its novel analogues.

High-Throughput Synthesis and Combinatorial Chemistry Approaches

The evolution of drug discovery and development has been markedly influenced by the advent of high-throughput synthesis and combinatorial chemistry. These methodologies offer a paradigm shift from traditional one-at-a-time compound synthesis to the rapid generation of large, diverse libraries of molecules. For a compound like this compound, which holds potential for further optimization and analogue development, these approaches are invaluable for exploring the chemical space around its core structure to identify derivatives with improved properties.

Combinatorial chemistry facilitates the simultaneous synthesis of a multitude of compounds, often in the tens of thousands or even millions, in a single, systematic process. mdpi.com This is achieved by reacting a set of starting materials (building blocks) in all possible combinations. The resulting collection of molecules, known as a combinatorial library, can then be screened for biological activity, allowing for the rapid identification of "hit" compounds. oup.comnih.gov

For this compound analogues, a combinatorial approach could be envisioned by utilizing its inherent structural features. This compound is an isoniazid derivative, specifically a hydrazone formed from isoniazid and a streptomycinderived aldehyde. This hydrazone linkage provides a key point for diversification. A hypothetical combinatorial library could be constructed by reacting a core hydrazide, such as isoniazid, with a diverse library of aldehydes and ketones. This would generate a wide array of N-acylhydrazone analogues.

Methodologies for such syntheses can be broadly categorized into solid-phase and solution-phase approaches. researchgate.net In solid-phase synthesis, the initial building block is attached to a resin bead, and subsequent reagents are added in a stepwise fashion, with excess reagents and by-products being easily washed away. acs.org This method is particularly amenable to automation and the "mix and split" technique, which can generate vast libraries of compounds. acs.org Alternatively, solution-phase synthesis can be performed in parallel, often utilizing automated liquid handling systems to conduct numerous individual reactions in microtiter plates. nih.gov

The synthesis of various hydrazide derivatives has been extensively reported, providing a strong foundation for the design of this compound analogue libraries. mdpi.comorganic-chemistry.org For instance, the synthesis of a series of N'-(disubstitutedbenzoyl)isoniazid derivatives has been demonstrated, highlighting the feasibility of modifying the acyl portion of the molecule. ingentaconnect.com Similarly, the creation of isoniazid-hydrazone analogues linked to other moieties showcases the versatility of the hydrazone scaffold in molecular hybridization. acs.org

A target-directed dynamic combinatorial chemistry (tdDCC) approach has also been successfully employed in the search for new antitubercular compounds. acs.org In this strategy, a library of compounds is generated in situ in the presence of the biological target. The target then selectively binds to and stabilizes the most potent binders, effectively selecting its own inhibitors from the dynamic equilibrium of library members. acs.org This method could be applied to generate and identify novel this compound analogues with high affinity for their intended biological target.

The table below illustrates a hypothetical set of building blocks that could be used in a combinatorial synthesis to generate a library of this compound analogues. By reacting a core hydrazide with a variety of aldehydes, a diverse set of hydrazone derivatives can be produced for subsequent high-throughput screening.

Table 1: Potential Building Blocks for Combinatorial Synthesis of this compound Analogues

Core Hydrazide Aldehyde Building Blocks Resulting Compound Class
Isoniazid Benzaldehyde Aromatic Hydrazones
Isoniazid Cinnamaldehyde α,β-Unsaturated Hydrazones
Isoniazid 2-Furaldehyde Heterocyclic Hydrazones
Isoniazid Cyclohexanecarboxaldehyde Aliphatic Hydrazones
Nicotinic Hydrazide Vanillin Substituted Aromatic Hydrazones

High-throughput screening (HTS) is the subsequent and essential step to evaluate the large libraries generated through combinatorial synthesis. nih.gov HTS involves the use of automated, robotic systems to rapidly test hundreds of thousands of compounds for their biological activity against a specific target. nih.gov For this compound analogues, this would involve screening for antitubercular activity or for inhibition of a specific molecular target. The data generated from HTS can then be used to establish structure-activity relationships (SARs), guiding further optimization of the most promising "hit" compounds. nih.gov

The integration of computational tools in designing combinatorial libraries has become standard practice. google.com Virtual screening and quantitative structure-activity relationship (QSAR) models can be used to pre-select building blocks that are more likely to yield active compounds, thereby focusing the synthetic efforts and increasing the efficiency of the discovery process. nih.govresearchgate.net For example, a virtual library of fluoroquinolone analogues was generated and screened in silico to identify promising candidates for synthesis and biological evaluation as antitubercular agents. nih.govresearchgate.net A similar in silico approach could be employed to design focused libraries of this compound analogues.

Molecular and Cellular Mechanisms of Action Research Pertaining to Streptonicozid

Fundamental Principles of Antimicrobial Action for Hydrazone-Class Compounds

Hydrazones are a class of organic compounds characterized by a carbon-nitrogen double bond adjacent to a hydrazine (B178648) group. rsc.org This structural feature is pivotal to their biological activity. The antimicrobial action of hydrazone-class compounds is multifaceted and can vary depending on the specific molecular structure. nih.gov

A primary mechanism of action for many hydrazones involves their ability to chelate metal ions. rsc.org These compounds possess functional groups like carbonyl and imine moieties that can form stable complexes with various metal ions. rsc.org This sequestration of essential metal ions can disrupt crucial enzymatic functions within microbial cells, thereby inhibiting their growth and proliferation. rsc.org

Furthermore, some hydrazone derivatives exert their antimicrobial effects by covalently modifying proteins. nih.gov The hydrazone linker (-NH-N=CH-) is a key player in this process, enabling the formation of hydrazide-hydrazone derivatives that can interact with and inactivate essential microbial proteins. nih.gov For instance, the well-known antitubercular drug Isoniazid (B1672263), a hydrazine derivative, acts as a tight-binding inhibitor of enoyl reductase (InhA) in Mycobacterium tuberculosis after being activated by the KatG catalase-peroxidase. nih.gov Another example is thiacetazone (B1682801) (TAC), which covalently modifies hydroxyl-acyl-dehydratases. nih.gov

The antimicrobial efficacy of hydrazones can also be influenced by the presence of certain chemical groups on their aromatic rings. For example, the presence of electron-withdrawing groups has been associated with enhanced antimicrobial activity. mdpi.comnih.gov The bactericidal activity of some hydrazone compounds has been observed to be dependent on the bacterial inoculum size, with a more significant effect seen at lower bacterial concentrations. nih.gov

Investigation of Potential Biological Targets for Streptonicozid Activity

Identifying the specific biological targets of antimicrobial compounds is a critical yet challenging step in drug discovery and development. nih.govresearchgate.net For this compound, this process involves a combination of methodologies aimed at pinpointing the molecular structures within a pathogen that the compound interacts with to exert its effect.

Target Identification Methodologies

A variety of strategies are employed to identify the molecular targets of novel antibacterial agents like this compound. nih.govresearchgate.net These can be broadly categorized into genomic, biochemical, and chemical biology approaches. nih.govresearchgate.net

Genomic Approaches: These methods involve analyzing the genetic makeup of microorganisms to identify potential targets. researchgate.net This can include mapping resistance mutations, where changes in the genetic code that confer resistance to the drug can point to the target protein or pathway. rsc.org Over- and under-expression of genes can also alter a cell's susceptibility to an antibiotic, providing clues about its mechanism of action. researchgate.net

Biochemical Approaches: Macromolecular assays are a traditional biochemical method used to determine if a compound inhibits major biosynthetic pathways such as those for DNA, RNA, protein, or cell wall synthesis. rsc.org While informative, these assays often identify the affected pathway rather than the precise molecular target. rsc.org

Chemical Biology and Profiling Strategies: Modern chemical biology tools offer innovative ways to uncover drug targets. nih.govresearchgate.net Profiling strategies can be powerful for identifying the pathways affected by a compound, although follow-up studies are necessary to pinpoint the exact target. rsc.org

The following table summarizes some of the key methodologies used for target identification:

Methodology CategorySpecific TechniqueDescription
Genomic Approaches Resistance Mutation MappingIdentifying genetic mutations that lead to drug resistance, which can indicate the drug's target. rsc.org
Gene Expression ProfilingAnalyzing changes in gene expression in response to the drug to identify affected pathways. researchgate.net
Biochemical Approaches Macromolecular Synthesis AssaysMeasuring the inhibition of DNA, RNA, protein, or cell wall synthesis. rsc.org
Enzyme Inhibition AssaysDirectly testing the effect of the compound on the activity of specific enzymes. rsc.org
Chemical Biology Affinity ChromatographyUsing the drug molecule as a "bait" to capture its binding partners from a cell extract.
Activity-Based Protein ProfilingEmploying reactive probes to label and identify active enzymes that interact with the compound.

In Silico Modeling of Ligand-Target Interactions

Computational, or in silico, methods are increasingly vital in predicting and understanding the interactions between a ligand, such as this compound, and its biological target. plos.orgbiotech-asia.org These approaches utilize computer simulations to model the binding of a small molecule to a protein target at the atomic level. nih.gov

Molecular docking is a prominent in silico technique that predicts the preferred orientation of a ligand when bound to a target protein. biotech-asia.orgnih.gov This method helps in understanding the binding mode and affinity between the ligand and its target. nih.gov The process involves generating various conformations of the ligand within the binding site of the protein and then using a scoring function to rank these poses based on their predicted binding energy. nih.gov

These computational models can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. plos.org For instance, in silico studies have been used to investigate the binding of hydrazone derivatives to the active site of DNA gyrase, a potential antibacterial target. mdpi.com By visualizing these interactions in three dimensions, researchers can understand how the ligand inhibits the protein's function and can even guide the design of more potent inhibitors. plos.orgbiotech-asia.org

Enzymatic Pathways Influenced by this compound and Structurally Related Molecules

The antimicrobial activity of this compound and related hydrazones can be attributed to their ability to interfere with essential enzymatic pathways in pathogens. rsc.orgresearchgate.net The disruption of these pathways can lead to the inhibition of critical cellular processes and ultimately, cell death.

Research on quinoline (B57606) hydrazide/hydrazone derivatives has revealed several potential enzymatic targets: researchgate.net

DNA Gyrase: Inhibition of this enzyme blocks DNA replication. researchgate.net

Glucosamine-6-phosphate Synthase (G6PS): This prevents the synthesis of the bacterial cell wall. researchgate.net

Enoyl-ACP Reductase and 3-ketoacyl ACP Synthase: Inhibition of these enzymes can suppress ATP production. researchgate.net

Furthermore, some hydrazone derivatives have been found to inhibit tubulin polymerization, a crucial process for cell division. rsc.org The ability of hydrazones to chelate metal ions can also indirectly affect enzymatic pathways that rely on these ions as cofactors. rsc.org

Streptozotocin (B1681764), a compound structurally related to this compound, is known to inhibit DNA synthesis and interfere with the biochemical reactions of NAD and NADH. drugbank.com It also inhibits enzymes involved in gluconeogenesis. drugbank.com The cytotoxic action of streptozotocin is thought to be due to the alkylation of DNA, leading to the cross-linking of DNA strands and the inhibition of DNA synthesis. drugbank.comnih.gov It can also lead to the depletion of cellular NAD+ and ATP. nih.gov

Research into Cellular Uptake and Intracellular Distribution Mechanisms

For an antimicrobial compound to be effective, it must be able to enter the bacterial cell and reach its intracellular target. fortuneonline.org The cellular uptake and subsequent intracellular distribution of a drug are therefore critical factors influencing its efficacy. fortuneonline.org

The physicochemical properties of a compound, such as its charge, lipophilicity, and size, play a significant role in its ability to cross the cell membrane. fortuneonline.org The cell type and its physiological state also affect uptake. fortuneonline.org

For some compounds, uptake is facilitated by specific transporters. For example, streptozotocin enters pancreatic B cells via the GLUT2 glucose transporter. nih.gov Once inside the cell, the distribution of the compound can vary. Some compounds may remain in the cytoplasm, while others may localize to specific organelles like lysosomes. nih.gov

The process of cellular uptake can occur through various mechanisms, including endocytosis. nih.govnih.gov Studies on nanoparticles have shown that they can be internalized by cells through both clathrin- and caveola-dependent endocytosis. nih.gov Following uptake, these particles often accumulate in lysosomes, where they may be degraded. nih.gov Understanding these uptake and distribution pathways is essential for designing drugs that can effectively reach their intended targets within the cell. nih.gov

Investigations into Antimicrobial Spectrum and Resistance Mechanisms in Research Models

In Vitro Studies of Streptonicozid Against Mycobacterial Species

This compound is a semi-synthetic antibiotic created through the condensation of streptomycin (B1217042) and isonicotinic acid hydrazide (isoniazid). drugfuture.com Its classification as a tuberculostatic agent indicates its primary use was against mycobacterial infections. drugfuture.combibliotekanauki.pl Research into the in vitro activity of compounds from the isonicotinoyl hydrazone class, to which this compound belongs, has been conducted against various mycobacterial species.

This compound is recognized as an antibiotic effective against tuberculosis. medkoo.com While specific minimum inhibitory concentration (MIC) data for this compound against Mycobacterium tuberculosis is not detailed in recent literature, extensive research on related isoniazid (B1672263) hydrazone derivatives demonstrates their potent antimycobacterial activity. mdpi.com These studies provide insight into the potential efficacy of this chemical class.

For instance, various studies have synthesized and evaluated series of isoniazid hydrazones, revealing significant activity against the H37Rv strain of M. tuberculosis and multidrug-resistant (MDR) isolates. mdpi.comscielo.org.co Some derivatives have shown efficacy equal to or greater than the parent compound, isoniazid. mdpi.com The mechanism for select hydrazones has been identified as the inhibition of mycolic acid synthesis through the targeting of the InhA enzyme within the mycobacterial cell. mdpi.com The activity of these related compounds underscores the tuberculostatic potential of the hydrazone core structure.

Table 1: In Vitro Activity of Selected Isoniazid Hydrazone Derivatives Against Mycobacterium tuberculosis This table presents data for compounds structurally related to this compound to illustrate the activity of the hydrazone class.

Compound Type Target Strain(s) MIC Range (µM) Source(s)
N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides M. tuberculosis H37Rv ≤0.125 - 2 nih.goveurekaselect.com
Isoniazid-Nitrogen heterocyclic hydrazones M. tuberculosis H37Rv 0.11 - 0.23 mdpi.com
Acyl-hydrazone of usnic acid and isoniazid M. tuberculosis H37Rv 2.0 µg/mL scielo.org.co
Acyl-hydrazone of usnic acid and isoniazid Resistant M. tuberculosis 64.0 µg/mL scielo.org.co

The activity of this compound has not been specifically detailed against Non-Tuberculous Mycobacteria (NTM) in available research. However, studies on related isoniazid derivatives provide data on the potential spectrum of this class of compounds against NTMs such as Mycobacterium fortuitum and Mycobacterium avium complex (MAC). M. fortuitum is a rapidly growing mycobacterium known to cause a variety of human infections. bibliotekanauki.pl MAC organisms are ubiquitous environmental pathogens and are the most common cause of NTM infections in humans. mdpi.comhiv.gov

Research into novel isoniazid derivatives has shown promising in vitro activity against NTMs. A series of N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides and their analogues were screened against M. avium and M. kansasii, exhibiting MIC values as low as 2 μM. nih.goveurekaselect.com Another study focusing on isoniazid hydrazones linked with electron-withdrawing substituents found them to have better activity against Mycobacterium kansasii (MIC 0.125-0.250 μmol L⁻¹) than against M. tuberculosis. researchgate.net These findings suggest that the hydrazone scaffold can be effective against various mycobacterial species beyond M. tuberculosis.

Table 2: In Vitro Activity of Selected Isoniazid Hydrazone Derivatives Against Non-Tuberculous Mycobacteria (NTM) This table presents data for compounds structurally related to this compound to illustrate the potential activity of the hydrazone class against NTM.

Compound Type Target NTM Species MIC Range (µM) Source(s)
N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides M. avium, M. kansasii ≤2 nih.goveurekaselect.com

Activity Research against Mycobacterium tuberculosis

Mechanisms of Antimicrobial Resistance Relevant to the Hydrazone Class

Bacteria can develop resistance to antimicrobial agents through several mechanisms. For compounds in the hydrazone class, key resistance pathways include the modification of drug targets, the active efflux of the drug from the cell, and enzymatic inactivation of the compound. aimspress.com

Altering the specific cellular component that a drug targets is a common bacterial strategy for developing resistance. aimspress.com This can involve mutations in the genes encoding the target protein, which prevents the drug from binding effectively. For antimicrobials chemically related to the hydrazone class, this mechanism is well-documented.

Efflux pumps are transport proteins located in the bacterial cell membrane that actively expel toxic substances, including antibiotics, from the cell. aimspress.comacs.org The overexpression of these pumps is a major mechanism of multidrug resistance in many bacteria, as it prevents drugs from reaching a high enough intracellular concentration to be effective. mdpi.com

Several families of efflux pumps contribute to antibiotic resistance, including the Resistance-Nodulation-Cell Division (RND) superfamily, the Major Facilitator Superfamily (MFS), the Multidrug and Toxic Compound Extrusion (MATE) family, and the ATP-Binding Cassette (ABC) superfamily. aimspress.comnih.gov The involvement of efflux pumps in resistance to compounds relevant to the hydrazone class is demonstrated by studies using efflux pump inhibitors (EPIs). For instance, the compound Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), itself a hydrazone, is a well-known EPI that disrupts the proton motive force used by many pumps. nih.govoup.com The addition of an EPI can restore bacterial susceptibility to an antibiotic, confirming that efflux is a key resistance mechanism. mdpi.com

A third major resistance strategy involves the production of enzymes that chemically modify or degrade the antibiotic, rendering it inactive. aimspress.com This mechanism is responsible for resistance to many classes of antibiotics.

For acylhydrazides like isoniazid, a component of this compound, a specific inactivating enzyme has been identified. Some mycobacteria, such as Mycobacterium avium, can produce a "hydrazidase" enzyme that hydrolyzes the acylhydrazide structure, thereby inactivating the drug. For streptomycin, the other component of this compound, a primary resistance mechanism is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). nih.gov For example, a novel aminoglycoside phosphotransferase, Aph(3")-Ic, has been isolated from Mycobacterium fortuitum that specifically phosphorylates and inactivates streptomycin. nih.gov More broadly, the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of penicillins and cephalosporins, is a classic example of enzymatic inactivation that confers widespread resistance. acs.org

Biofilm Formation as a Resistance Factor in Bacterial Models

The formation of biofilms represents a significant mechanism of antimicrobial resistance, creating a protected, sessile community of bacteria embedded within a self-produced matrix of extracellular polymeric substances (EPS). This structure confers a multi-layered defense against antibiotics. Bacteria within a biofilm can exhibit resistance levels 10 to 1,000 times greater than their free-floating, planktonic counterparts. mdpi.comasm.org This heightened resistance is attributed to several factors, including the physical barrier presented by the EPS matrix, which can impede antibiotic penetration, and the altered physiological state of biofilm-dwelling bacteria. asm.orgnih.gov These organisms often exist in a state of reduced metabolic activity and slow growth, rendering them less susceptible to antibiotics that target active cellular processes. Furthermore, the biofilm environment facilitates the emergence of "persister cells," a subpopulation of dormant variants that can survive high concentrations of antimicrobial agents. asm.org

While direct experimental studies on this compound's efficacy against bacterial biofilms are not extensively documented in available research, data from the closely related quinone antibiotic, streptonigrin (B15502), provides valuable insights in various bacterial models. The activity of streptonigrin is intrinsically linked to the intracellular iron concentration of the bacteria, as it interacts with iron to generate cell-damaging reactive oxygen species. oup.comresearchgate.netnih.gov Consequently, factors that influence iron homeostasis within a biofilm can directly impact antibiotic susceptibility.

Research in Escherichia coli has shown that biofilm formation is regulated by iron availability, with key iron regulators like the ferric uptake regulator (Fur) and the iron-sulfur cluster regulator (IscR) playing a role. nih.gov In these models, strains that accumulate high levels of intracellular iron are more sensitive to streptonigrin. nih.gov Conversely, in Pseudomonas aeruginosa, a tonB1 mutant, which is involved in iron acquisition, demonstrated an impaired ability to form mature biofilms, yet showed similar sensitivity to streptonigrin as the wild-type strain under iron-rich conditions. oup.com This suggests that in some organisms, the link between biofilm formation and resistance may involve mechanisms beyond simple iron uptake. oup.com These findings imply that the complex, heterogeneous environment of a biofilm, with its gradients of nutrients and oxygen, likely creates micro-niches where bacteria can modulate their iron metabolism to gain resistance against iron-dependent antibiotics like this compound.

Interactive Data Table: Findings on Streptonigrin and Biofilm-Related Factors

Bacterial Model Key Gene/Factor Investigated Observation Implication for Resistance Citation
Pseudomonas aeruginosa tonB1 (Iron transport) Mutant showed reduced mature biofilm formation but no change in streptonigrin sensitivity in iron-replete media. Biofilm-related resistance may be independent of TonB1-mediated iron uptake in certain conditions. oup.com
Escherichia coli iscR (Fe-S cluster regulator) Wild-type and ΔiscR strains were resistant to streptonigrin. IscR is a key regulator of biofilm formation in response to iron homeostasis. nih.gov
Escherichia coli fur (Ferric uptake regulator) Δfur mutant, which accumulates high levels of iron, showed high sensitivity to streptonigrin. High intracellular iron levels increase sensitivity to streptonigrin. nih.gov
General Persister Cells Biofilms harbor dormant persister cells that survive antibiotic treatment. These cells can repopulate the biofilm after treatment cessation, leading to chronic infections. asm.org
General EPS Matrix The matrix can physically block or trap antimicrobial agents. Reduced penetration of the antibiotic to the bacterial cells within the biofilm. nih.gov

Cross-Resistance Profiles and Multidrug Resistance Phenotypes in Experimental Systems

Cross-resistance occurs when the development of resistance to one antibiotic confers resistance to other, often structurally or functionally unrelated, drugs. biorxiv.org This phenomenon is a hallmark of multidrug resistance (MDR) and is frequently mediated by broad-spectrum mechanisms such as the overexpression of efflux pumps or modifications to drug targets. biorxiv.orgasm.org

Specific research detailing cross-resistance profiles following exposure to this compound is limited. However, studies involving the related compound streptonigrin in Pseudomonas aeruginosa have identified distinct MDR phenotypes driven by the overexpression of specific efflux pump systems. asm.org In one study, a mutant selected for tetracycline (B611298) resistance (TETR) was found to overexpress the OprM efflux pump. This resulted in a phenotype characterized by cross-resistance to quinolones, chloramphenicol, and various β-lactams, though its susceptibility to streptonigrin was not affected in this specific mutant. asm.org Another multidrug-resistant phenotype, associated with the OprK efflux system, has been linked to enhanced resistance to quinolones, tetracycline, chloramphenicol, and streptonigrin. asm.org This demonstrates that specific efflux pumps can recognize and export a wide array of antimicrobial compounds, including quinone antibiotics.

Further mechanisms include the activation of global stress response regulators. In E. coli, the overexpression of the SoxR regulator, which responds to redox-cycling agents, was shown to confer resistance to streptonigrin. nih.gov The SoxR regulon includes the activation of efflux pumps, providing a clear pathway for the development of an MDR phenotype upon exposure to an antibiotic that triggers this response. nih.gov

In the context of Mycobacterium tuberculosis, the intended target for this compound (as a derivative of streptomycin and isoniazid), resistance to first-line drugs is known to be a stepwise process. mdpi.comnih.gov Studies have indicated that resistance to agents like streptomycin can be a precursor to the development of MDR-TB, where resistance to additional antibiotics is subsequently acquired. mdpi.com This evolutionary pathway suggests that the emergence of resistance to a single agent can select for bacterial populations that are primed to develop broader resistance profiles.

Interactive Data Table: Experimentally Observed Cross-Resistance Profiles Related to Streptonigrin

Bacterial Model Resistance Mechanism Inducing Agent Cross-Resistance Observed To Citation
Pseudomonas aeruginosa OprK Efflux System Overexpression Not Specified (mutant phenotype) Quinolones, Tetracycline, Chloramphenicol, Streptonigrin asm.org
Pseudomonas aeruginosa OprM Efflux System Overexpression Tetracycline (stepwise selection) Quinolones, Chloramphenicol, β-lactams (excluding imipenem) asm.org
Escherichia coli SoxR Regulator Overexpression Genetic manipulation Streptonigrin nih.gov

Advanced Analytical and Computational Methodologies in Streptonicozid Research

Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment in Research Contexts

The precise chemical structure and purity of Streptonicozid are fundamental parameters in research, and these are determined using a combination of spectroscopic and chromatographic techniques.

Spectroscopic analysis is a cornerstone of chemical characterization, providing detailed information about molecular structure. youtube.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, are employed to map the arrangement of atoms within the this compound molecule. bibliotekanauki.plepo.org Infrared (IR) spectroscopy is used to identify the functional groups present in the compound by measuring the absorption of infrared radiation. bibliotekanauki.plgoogleapis.com Mass spectrometry (MS) complements these techniques by providing the exact molecular weight and fragmentation patterns, which further aids in structural confirmation. mdpi.comuchicago.edugoogle.com

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high resolution and sensitivity. uchicago.eduorbit.com Thin-Layer Chromatography (TLC) is another valuable tool for monitoring the progress of chemical reactions and for preliminary purity checks. bibliotekanauki.plmdpi.comnih.gov The purity of this compound can be quantified to be greater than 99.0% using these methods.

Table 1: Analytical Techniques in this compound Research

Technique Application References
¹H-NMR Structural Elucidation bibliotekanauki.pl, epo.org
¹³C-NMR Structural Elucidation bibliotekanauki.pl, uchicago.edu
IR Spectroscopy Functional Group Identification bibliotekanauki.plgoogleapis.com
Mass Spectrometry Molecular Weight and Structure Confirmation mdpi.com, uchicago.edu, google.com
HPLC Purity Assessment and Separation , uchicago.edu, orbit.com
TLC Purity Assessment and Reaction Monitoring bibliotekanauki.pl, mdpi.com, nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and QSAR studies represent a computational approach to understanding the relationship between the chemical structure of this compound and its biological activity. These methods are pivotal in drug discovery and development.

Chemical Similarity-Based Target Prediction Algorithms

By comparing the structural features of this compound to libraries of compounds with known biological targets, chemical similarity-based algorithms can predict its potential protein interactions. This approach helps in identifying the molecular pathways that this compound might modulate. These predictions are based on the principle that structurally similar molecules often have similar biological activities.

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are likely to have a desired biological activity. mdpi.compreprints.org In the context of this compound, virtual screening can be employed to find new molecules with similar structural scaffolds that may possess enhanced or novel therapeutic properties. mdpi.compreprints.org This method accelerates the discovery of new lead compounds for further investigation.

Molecular Dynamics Simulations and Docking Studies for Rational Design

Molecular dynamics (MD) simulations and docking studies provide a dynamic and three-dimensional view of how this compound interacts with its potential biological targets at an atomic level.

Docking studies predict the preferred orientation of this compound when it binds to a target protein, which is crucial for understanding the mechanism of action. MD simulations then simulate the movement of the this compound-protein complex over time, offering insights into the stability and dynamics of the interaction. This information is invaluable for the rational design of new derivatives of this compound with improved binding affinity and specificity.

Development and Application of High-Throughput Screening Assays for Compound Activity

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. In this compound research, HTS assays can be developed to efficiently screen for its effects on various cellular or molecular processes. This enables the identification of its primary biological functions and potential therapeutic applications in a time- and cost-effective manner.

Emerging Research Directions and Future Scientific Inquiry for Streptonicozid

Rational Design of Next-Generation Streptonicozid Analogues for Enhanced Activity

The rational design of new antimicrobial agents is a critical strategy in overcoming the challenges of drug resistance. For compounds like this compound, which belongs to the hydrazide class, this process involves a deep understanding of its structure-activity relationships (SAR). cam.ac.ukrsc.orgrsc.org The goal is to create analogues, or structurally similar compounds, with improved efficacy and better pharmacological profiles. mdpi.com

One key area of focus in the rational design of antimycobacterial agents is lipophilicity. mdpi.com The cell wall of mycobacteria is rich in lipids, and increasing the lipophilic character of a drug can enhance its ability to diffuse across this barrier, thereby increasing its effectiveness. mdpi.com For instance, in the development of nicotinic acid hydrazide analogues, it was observed that the introduction of halogen atoms like chlorine and bromine into the molecular structure led to a significant increase in anti-tuberculosis activity. Specifically, the incorporation of a bromine atom resulted in a remarkable enhancement of activity against M. tuberculosis. mdpi.com This suggests that strategic modifications to the this compound structure to increase its lipophilicity could be a promising avenue for developing more potent analogues.

The process of rational drug design often involves creating a scaffold, which is a core chemical structure, and then adding different functional groups to it. researchgate.net For example, a new scaffold for antitubercular agents was designed based on the structure of a known antitubercular compound, incorporating a 1,2,3-triazole as a central backbone with a carbazole (B46965) unit as a pharmacophore. researchgate.net This approach allows for the systematic exploration of how different chemical modifications impact biological activity.

Furthermore, the development of synthetic analogues aims to overcome the limitations of natural compounds, such as instability. mdpi.com By replacing vulnerable parts of a molecule with more robust chemical structures, it's possible to create analogues with similar or even higher activity but with enhanced stability. mdpi.com In the context of this compound, this could involve modifying the hydrazone linkage to improve its stability while maintaining or enhancing its interaction with its biological target.

A study on thiamine (B1217682) pyrophosphate (TPP) analogues highlights the importance of designing compounds that can easily pass through cell membranes. cam.ac.uk By creating membrane-permeable analogues, researchers can develop tools that are effective at inhibiting enzymes within the cell. cam.ac.uk This principle is also applicable to the design of this compound analogues, where improved cell penetration could lead to greater antimycobacterial potency.

The table below lists some examples of rationally designed antitubercular compounds and the key findings related to their design.

Compound ClassDesign StrategyKey FindingReference
Nicotinic Acid HydrazidesIncreasing lipophilicity through halogenationBromine substitution significantly increased activity against M. tuberculosis. mdpi.com
1,2,3-Triazolylmethyl CarbazolesMolecular hybridization of pharmacophoric heterocyclesCreation of a new scaffold for antitubercular agents. researchgate.net
Thioridazine AnaloguesInspired by the structure of an efflux pump inhibitorSynthesized compounds showed remarkable synergistic effects with anti-TB drugs. nih.gov
5-Phenyl Substituted-5, 6-dihydropyrido[2, 3- d]pyrimidine-4, 7(3H, 8H)-dionesNovel class of anti-TB agentsR-isomers displayed significant anti-TB activity and low toxicity. nih.gov

Exploration of this compound in Combination Regimens for Antimicrobial Synergy (Mechanism-focused)

The use of antimicrobial agents in combination is a promising strategy to combat drug-resistant pathogens. nih.gov The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic effect of the drugs is greater than the sum of their individual effects. nih.govijcmph.com This can lead to enhanced efficacy, reduced dosages, and a lower likelihood of the development of resistance. nih.govelifesciences.org

The mechanisms behind antimicrobial synergy are diverse. One common mechanism involves one drug increasing the permeability of the bacterial cell wall, thereby facilitating the entry of the second drug. frontiersin.orgnih.gov For example, polymyxins, even at subinhibitory concentrations, can increase the permeability of the cell wall of Acinetobacter baumannii, enhancing the effectiveness of other antimicrobials. nih.gov Similarly, antimicrobial peptides (AMPs) can disrupt the bacterial membrane, allowing conventional antibiotics to penetrate more efficiently. frontiersin.orgnih.gov Given that this compound targets cell wall synthesis, its combination with drugs that disrupt membrane integrity could lead to synergistic effects.

Another mechanism of synergy involves the targeting of different cellular pathways. nih.gov By simultaneously attacking multiple targets, the combination of drugs can be more effective at killing bacteria and can reduce the probability of resistance emerging. nih.gov For instance, a combination of streptomycin (B1217042) and cefotaxime (B1668864) has been shown to be effective against multi-drug resistant strains. frontiersin.org The proposed mechanism is that the binding of streptomycin induces a conformational change in the β-lactamase enzyme, which reduces its ability to hydrolyze cefotaxime, making more of the latter available to inhibit its target. frontiersin.org

Combination therapy can also be effective against biofilms, which are communities of bacteria that are notoriously difficult to treat. frontiersin.org Some AMPs can disrupt the biofilm matrix, exposing the bacteria within to the action of antibiotics. frontiersin.orgnih.gov For example, the AMP citropin 1.1, when combined with rifampicin, shows enhanced activity against Rhodococcus equi biofilms. frontiersin.org

Furthermore, some drug combinations can inhibit the mechanisms that bacteria use to resist antibiotics. ijcmph.comfrontiersin.org This can involve the inhibition of efflux pumps, which are proteins that pump antibiotics out of the bacterial cell, or the inhibition of enzymes that degrade or modify antibiotics. ijcmph.comnih.gov The combination of an AMP with an antibiotic can lead to a greater antimicrobial effect and reduce the likelihood of resistance development. frontiersin.org

The table below summarizes some mechanisms of antimicrobial synergy and provides examples of drug combinations that exhibit these mechanisms.

Mechanism of SynergyExample Drug CombinationOrganismReference
Increased Membrane PermeabilityAntimicrobial Peptide (AMP) + Conventional AntibioticMultidrug-resistant bacteria frontiersin.orgnih.gov
Disruption of BiofilmsCitropin 1.1 + RifampicinRhodococcus equi frontiersin.org
Inhibition of Resistance MechanismsProline-rich AMP A3-APO + ColistinPathogens frontiersin.org
Targeting Different Cellular PathwaysStreptomycin + CefotaximeCTX-M-15 producing E. cloacae frontiersin.org
Enhanced Bactericidal ActivityAntimicrobial peptide LL-37 + ColistinMultidrug-resistant Escherichia coli frontiersin.org

Integration of Nanotechnology for Controlled Release and Targeted Delivery in Research Models

Nanotechnology offers innovative solutions for drug delivery, with the potential to significantly enhance the therapeutic efficacy of antimicrobial agents like this compound. nih.govresearchgate.net Nanoparticle-based drug delivery systems can be engineered to control the release of a drug over an extended period and to target specific cells or tissues, thereby increasing the local concentration of the drug at the site of infection while minimizing systemic exposure. nih.govdovepress.com

A variety of nanomaterials are being explored for drug delivery, including polymeric nanoparticles, liposomes, and micelles. researchgate.netimmunologyresearchjournal.com Polymeric nanoparticles, made from biodegradable polymers such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA), have been widely studied for their biocompatibility and controlled-release properties. immunologyresearchjournal.com These nanoparticles can encapsulate drugs, protecting them from degradation and allowing for their sustained release over time. immunologyresearchjournal.com For instance, a chitosan-coated alginate-based nanoparticle system has been developed for the controlled release of growth factors in bioprinted scaffolds, demonstrating the potential of such systems for sustained drug delivery. mdpi.com

Targeted delivery can be achieved by modifying the surface of nanoparticles with molecules that recognize specific receptors on target cells. nih.govdovepress.com This approach, often referred to as active targeting, can significantly increase the accumulation of the drug at the desired site. For example, nanoparticles can be coated with antibodies that recognize antigens on the surface of cancer cells, leading to a higher local drug concentration in tumors. nih.gov In the context of infectious diseases, nanoparticles could be designed to target infected cells or the bacteria themselves.

The release of the drug from the nanoparticle can be controlled by various mechanisms. mdpi.com In some systems, the drug is released as the nanoparticle biodegrades. nih.gov In others, the release is triggered by specific stimuli in the microenvironment of the target site, such as a change in pH. mdpi.com For example, pH-responsive polymeric nanoparticles have been designed to release their cargo in the acidic environment of tumors. mdpi.com

The use of mathematical models is crucial in the design and evaluation of controlled-release drug delivery systems. researchgate.net Models such as the zero-order, first-order, Higuchi, and Korsmeyer-Peppas models are used to describe the kinetics of drug release from nanoparticles and to predict their in vivo performance. researchgate.net

The table below provides an overview of different nanoparticle-based drug delivery systems and their key features.

Nanoparticle SystemMaterialKey FeaturesPotential Application for this compoundReference
Polymeric NanoparticlesPLA, PLGA, Chitosan, AlginateBiocompatible, biodegradable, controlled releaseSustained release of this compound at the site of infection immunologyresearchjournal.commdpi.com
LiposomesLipidsBiocompatible, can encapsulate both hydrophilic and hydrophobic drugsDelivery of this compound to infected macrophages dovepress.com
MicellesAmphiphilic polymersSelf-assemble in aqueous solution, can encapsulate hydrophobic drugsSolubilization and delivery of poorly soluble this compound analogues researchgate.net
NanogelsCross-linked polymer networksHigh water content, stimuli-responsivepH-triggered release of this compound in the acidic environment of phagosomes nih.gov
Quantum DotsSemiconductor nanocrystalsFluorescent properties for imagingTracking the delivery of this compound to its target site nih.gov

Application of 'Omics' Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Biological Effects

'Omics' technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a powerful set of tools for understanding the complex biological effects of antimicrobial compounds like this compound. humanspecificresearch.orgnih.gov These technologies allow for the large-scale analysis of genes, RNA transcripts, proteins, and metabolites, offering a holistic view of the cellular response to a drug. researchgate.netbiobide.com

Genomics involves the study of an organism's complete set of DNA, or genome. humanspecificresearch.org In the context of antimicrobial research, genomics can be used to identify the genetic basis of drug resistance and to discover new drug targets. biobide.com For example, by comparing the genomes of drug-sensitive and drug-resistant strains of bacteria, researchers can identify mutations that confer resistance.

Proteomics is the large-scale study of proteins, which are the workhorses of the cell. wikipedia.org Proteomics can provide insights into how a drug affects the expression and function of proteins. illumina.com For instance, a proteomic analysis of bacteria treated with an antimicrobial agent can reveal which proteins are up- or down-regulated, providing clues about the drug's mechanism of action. nih.gov Mass spectrometry is a key technology in proteomics, enabling the identification and quantification of thousands of proteins in a complex sample. wikipedia.org

Metabolomics is the comprehensive analysis of metabolites, which are the small molecules involved in metabolism. humanspecificresearch.org Metabolomics can provide a snapshot of the metabolic state of a cell and can be used to identify metabolic pathways that are affected by a drug. uninet.edu This information can be valuable for understanding the drug's mechanism of action and for identifying biomarkers of drug efficacy or toxicity.

The integration of multiple 'omics' datasets, often referred to as multi-omics, can provide a more comprehensive understanding of a drug's biological effects than any single 'omics' approach alone. researchgate.netfrontiersin.org By combining data from genomics, proteomics, and metabolomics, researchers can build a more complete picture of the molecular changes that occur in a cell in response to a drug. frontiersin.org

The application of 'omics' technologies in the study of this compound could help to:

Elucidate its mechanism of action: By identifying the genes, proteins, and metabolic pathways that are affected by this compound, researchers could gain a deeper understanding of how it kills mycobacteria.

Identify biomarkers of efficacy: 'Omics' data could be used to identify molecular signatures that are associated with a successful response to this compound treatment.

Uncover mechanisms of resistance: By comparing the 'omics' profiles of this compound-sensitive and -resistant strains, researchers could identify the molecular changes that lead to resistance.

Discover new drug targets: 'Omics' technologies could be used to identify essential genes or proteins in mycobacteria that could be targeted by new drugs.

The table below summarizes the different 'omics' technologies and their potential applications in the study of this compound.

'Omics' TechnologyFocus of StudyPotential Application for this compoundReference
GenomicsComplete set of DNA (genome)Identifying genetic basis of resistance, discovering new drug targets biobide.com
TranscriptomicsComplete set of RNA transcripts (transcriptome)Analyzing gene expression changes in response to this compound humanspecificresearch.org
ProteomicsComplete set of proteins (proteome)Identifying protein targets of this compound, understanding post-translational modifications wikipedia.orgillumina.com
MetabolomicsComplete set of metabolites (metabolome)Identifying metabolic pathways affected by this compound, discovering biomarkers of efficacy humanspecificresearch.orguninet.edu
Multi-omicsIntegration of multiple 'omics' datasetsGaining a holistic understanding of the biological effects of this compound researchgate.netfrontiersin.org

Potential Beyond Antimycobacterial Activity: Exploration of Other Biological Activities for Hydrazone Derivatives

Hydrazones, the chemical class to which this compound belongs, are a versatile group of compounds that have been shown to possess a wide range of biological activities beyond their well-known antimycobacterial effects. mdpi.comresearchgate.netbohrium.com This has led to significant research interest in exploring the potential of hydrazone derivatives for the treatment of various other diseases. scispace.comomicsonline.org

One of the most extensively studied areas is the anticancer activity of hydrazones. nih.govrsc.orgacs.org Numerous hydrazone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. omicsonline.orgnih.goveurekaselect.com For example, some novel N-acyl hydrazone compounds have shown selective antiproliferative activity against breast and prostate cancer cells without harming normal cells. acs.org Another study reported that quinoline-based thiazolyl hydrazone derivatives exhibited selective anticancer activity against human lung, liver, and breast cancer cell lines. eurekaselect.com The anticancer activity of hydrazones is often attributed to their ability to interfere with various cellular processes, including cell cycle progression and apoptosis.

In addition to their anticancer properties, hydrazone derivatives have also demonstrated promising antifungal activity. mdpi.comeurekaselect.comresearchgate.net Several studies have reported the synthesis of hydrazone derivatives with potent activity against various Candida species, which are a common cause of fungal infections in humans. nih.goveurekaselect.com For instance, one study identified a hydrazone derivative that was highly effective against Candida albicans. nih.gov

Furthermore, the broad biological profile of hydrazones includes anti-inflammatory, antiviral, antiprotozoal, and antidepressant activities. mdpi.comresearchgate.net The diverse pharmacological effects of hydrazones are attributed to the presence of the –CO–NH–N= group, as well as the various substituents that can be attached to the hydrazone molecule. bohrium.com This structural versatility allows for the fine-tuning of the biological activity of these compounds.

The exploration of the other biological activities of hydrazone derivatives is an active area of research. By systematically modifying the structure of hydrazone compounds, researchers are aiming to develop new therapeutic agents for a wide range of diseases.

The table below provides a summary of the various biological activities that have been reported for hydrazone derivatives.

Biological ActivityExample of Hydrazone DerivativeKey FindingReference
AnticancerN-Acyl HydrazonesSelective antiproliferative activity against breast and prostate cancer cells. acs.org
AnticancerQuinoline-based Thiazolyl HydrazonesSelective anticancer activity against lung, liver, and breast cancer cell lines. eurekaselect.com
AntifungalTetrazole-based HydrazonesEffective against Candida albicans. nih.gov
AntifungalQuinoline-based Thiazolyl HydrazonesAntifungal activity against Candida albicans and Candida krusei. eurekaselect.com
AntibacterialHydrazone derivative H3Optimum bactericidal and bacteriostatic activity against Staphylococcus aureus and Escherichia coli. mdpi.com
Anti-inflammatoryHydrazone derivativesPossess anti-inflammatory properties. mdpi.comresearchgate.net
AntiviralHydrazone derivativesExhibit antiviral activity. mdpi.combohrium.com
AntiprotozoalHydrazone derivativesShow antiprotozoal effects. mdpi.com
AntidepressantHydrazone derivativesHave been reported to have antidepressant activity. mdpi.comscispace.com

Q & A

Basic Research Questions

Q. How should initial experiments investigating Streptonicozid’s biological activity be designed to ensure methodological rigor?

  • Methodological Answer : Use the PICOT framework to structure your research question:

  • P (Population/Problem): Target organism or cell line (e.g., bacterial strains for antibiotic studies).
  • I (Intervention): this compound dosage, administration method, and exposure time.
  • C (Comparison): Control groups (e.g., untreated samples or alternative antibiotics).
  • O (Outcome): Quantitative metrics (e.g., inhibition zone diameter, MIC values).
  • T (Time): Duration of exposure and observation periods.
    This framework ensures alignment with clinical or pharmacological hypotheses while minimizing bias .

Q. What are the standard protocols for synthesizing and characterizing this compound in academic research?

  • Methodological Answer :

  • Synthesis : Follow reproducible protocols from peer-reviewed studies, detailing reaction conditions (temperature, solvents, catalysts) and purification steps (e.g., column chromatography).
  • Characterization : Use spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) to confirm purity and structure. For novel derivatives, include X-ray crystallography data if available.
  • Documentation : Adhere to guidelines like those from the Beilstein Journal of Organic Chemistry, which require explicit experimental descriptions for replication .

Q. How can researchers conduct a systematic literature review on this compound’s mechanisms of action?

  • Methodological Answer :

  • Search Strategy : Use databases (PubMed, Scopus) with keywords: “this compound AND (mechanism OR pharmacokinetics)”.
  • Inclusion Criteria : Prioritize studies with in vitro/in vivo validation and avoid non-peer-reviewed sources.
  • Data Synthesis : Organize findings into tables comparing mechanisms (e.g., DNA intercalation vs. enzyme inhibition) and note gaps (e.g., resistance pathways) .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data on this compound’s efficacy across studies?

  • Methodological Answer :

  • Contradiction Analysis Framework :

Identify Variables : Compare experimental conditions (e.g., strain specificity, pH levels).

Statistical Validation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity.

Iterative Testing : Replicate conflicting results under controlled variables (Table 1).
Table 1 : Example of Contradiction Resolution Workflow

Variable TestedStudy A ResultStudy B ResultResolved Outcome
pH 7.090% Inhibition50% InhibitionpH stability impacts solubility
Temperature37°C Optimal25°C OptimalThermolability confirmed via DSC
  • Reference TRIZ principles for systematic problem-solving in biochemical contexts .

Q. What strategies optimize multi-variable experimental designs for studying this compound’s synergistic effects?

  • Methodological Answer :

  • Factorial Design : Use a 2^k factorial approach to test interactions between variables (e.g., concentration, adjuvant compounds).
  • Data Visualization : Generate 3D response surface plots to identify optimal synergy conditions.
  • Validation : Confirm findings with isobologram analysis or Chou-Talalay combination indices .

Q. How can researchers ensure reproducibility of this compound-related findings in interdisciplinary studies?

  • Methodological Answer :

  • Pre-registration : Share protocols on platforms like Open Science Framework before experimentation.
  • Data Transparency : Publish raw datasets (e.g., spectral files, kinetic curves) in supplementary materials.
  • Collaborative Validation : Partner with independent labs to replicate key results, addressing variables like solvent purity or instrumentation calibration .

Q. What advanced methodologies are recommended for analyzing this compound’s metabolic pathways in vivo?

  • Methodological Answer :

  • Isotopic Labeling : Use ^14C-labeled this compound to track metabolite formation via LC-MS.
  • Computational Modeling : Apply pharmacokinetic software (e.g., GastroPlus) to simulate absorption/distribution.
  • Ethical Compliance : For animal studies, follow ARRIVE guidelines and include IRB approval details in methods sections .

Data Presentation Guidelines

  • Tables : Use APA-style tables to summarize dose-response relationships or structural analogs.
  • Figures : Include error bars and p-values in graphs comparing efficacy across conditions.
  • Supplemental Data : Archive crystallography files or NMR spectra in repositories like Zenodo .

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